![molecular formula C7H12N2O2 B14243411 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene CAS No. 189191-63-7](/img/structure/B14243411.png)
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[34]oct-5-ene is a spiro compound characterized by a unique structure that includes a spirocyclic framework with oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of cost-effective and environmentally friendly processes is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but different functional groups.
7-Methoxycephalosporins: Compounds with a methoxy group at the 7-position, known for their antibiotic properties.
Uniqueness
7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[34]oct-5-ene is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms
Eigenschaften
CAS-Nummer |
189191-63-7 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
6-methoxy-6-methyl-5-oxa-7,8-diazaspiro[3.4]oct-7-ene |
InChI |
InChI=1S/C7H12N2O2/c1-6(10-2)8-9-7(11-6)4-3-5-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
LVAUUKPUWNRYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=NC2(O1)CCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


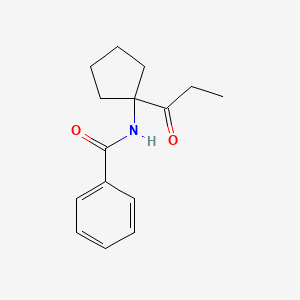

![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

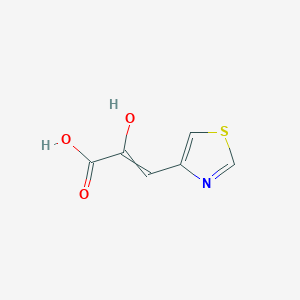

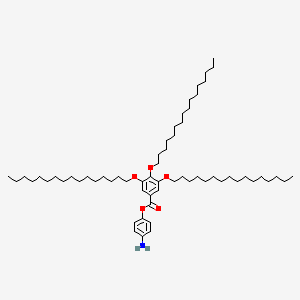

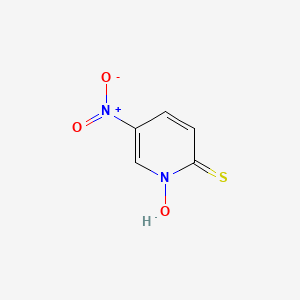
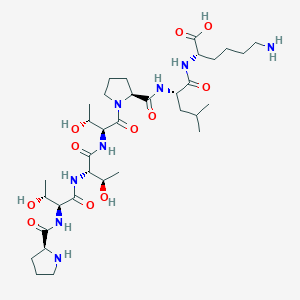
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
